1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (also known as MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Biochemical Pathways
The biochemical pathway affected by MPTP involves the oxidative deamination of biogenic and xenobiotic amines . This process is crucial in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The interference of MPTP in this pathway leads to the production of free radicals and oxidative stress .
Pharmacokinetics
The pharmacokinetics of MPTP involve its absorption, distribution, metabolism, and excretion (ADME). As a lipophilic compound, MPTP can cross the blood-brain barrier and get distributed in the brain . It is metabolized by the enzyme MAO-B into MPP+, which is the active metabolite causing neurotoxicity
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The result is a decrease in dopamine levels, leading to symptoms similar to those of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .
Cellular Effects
The cellular effects of this compound are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .
Metabolic Pathways
The primary metabolic pathway of this compound involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .
Transport and Distribution
This compound is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .
Subcellular Localization
The subcellular localization of this compound and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of pyridinium salts using borohydride reagents.
Reaction Conditions: The reduction process usually requires mild conditions, while the ring-closing metathesis may involve specific catalysts and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions:
Reduction: Reduction reactions typically involve the use of hydride donors such as sodium borohydride.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions (e.g., Lewis acids).
Major Products: Major products from these reactions include substituted tetrahydropyridines and pyridinium derivatives.
Scientific Research Applications
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is extensively used in scientific research:
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is also used to study Parkinson’s disease but differs in its methyl substitution, affecting its pharmacokinetics and toxicity.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: This derivative has a methyl group on the phenyl ring, which can alter its chemical reactivity and biological activity.
1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine: The presence of an aminomethyl group introduces additional sites for chemical modification and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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